Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound characterized by a thieno[2,3-d]pyrimidin-4-one core substituted with three methyl groups (at positions 3, 5, and 6) and a sulfanylacetylaminobenzoate side chain. Its structure aligns with compounds studied for cytotoxicity or enzyme inhibition, as seen in analogs with similar thienopyrimidinone frameworks .
Properties
IUPAC Name |
ethyl 4-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-5-27-19(26)13-6-8-14(9-7-13)21-15(24)10-28-20-22-17-16(18(25)23(20)4)11(2)12(3)29-17/h6-9H,5,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYXQEIQYBWWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate of the thienopyrimidine core.
Acetylation: The acetyl group is added via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds similar to Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate exhibit notable antimicrobial properties. The thieno[2,3-d]pyrimidine scaffold is recognized for its effectiveness against a range of bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research indicates that thieno[2,3-d]pyrimidines can interfere with cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. In vitro studies have shown promising results where similar compounds reduced cell viability in various cancer cell lines .
Pharmacological Applications
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Compounds within this class are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to therapeutic effects in conditions like cancer and bacterial infections .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research indicates that similar thieno[2,3-d]pyrimidine derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl and acetyl groups can further enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Structural Features and Computed Properties
*Estimated based on structural similarity.
Key Observations:
Substituent Effects :
- The target compound ’s 3,5,6-trimethyl configuration enhances steric bulk and hydrophobicity compared to phenyl or p-tolyl substituents in analogs (e.g., 686770-24-1 and 686771-31-3). This may improve membrane permeability but reduce aqueous solubility .
- The 4-methylphenyl group in 686771-31-3 increases molecular weight and lipophilicity (XLogP3 = 4.2) relative to the phenyl-substituted analog (XLogP3 = 3.8), highlighting how aromatic substituents modulate physicochemical behavior .
Core Saturation: The target compound’s dihydrothieno[2,3-d]pyrimidinone core contrasts with the tetrahydrobenzothieno scaffold in 446280-47-3 . Partial saturation may influence ring planarity and electronic properties, affecting binding interactions in biological systems.
Side Chain Consistency: All compounds share a sulfanylacetylaminobenzoate side chain, suggesting conserved synthetic routes or targeting similar biological pathways (e.g., enzyme inhibition via sulfhydryl or amide interactions) .
Comparison with Non-Congeneric Sulfonylurea Compounds
lists sulfonylurea herbicides (e.g., metsulfuron-methyl) with sulfonyl bridges and triazine cores . While these share sulfonyl/acetyl linkages with the target compound, their agricultural applications and triazine scaffolds distinguish them mechanistically. This underscores the diversity of sulfonyl-containing compounds and the importance of core heterocycles in determining function.
Biological Activity
Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 382.5 g/mol
- IUPAC Name : this compound
- CAS Number : 618427-58-0
- Enzyme Inhibition : The compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC can lead to decreased lipogenesis and increased fatty acid oxidation, making it a potential therapeutic target for obesity and metabolic disorders .
- Antimicrobial Properties : Research indicates that derivatives of thienopyrimidine compounds exhibit antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties .
Therapeutic Applications
- Obesity Management : Due to its role as an ACC inhibitor, the compound is being investigated for its potential to manage obesity by regulating lipid metabolism .
- Cancer Treatment : Preliminary studies suggest that thienopyrimidine derivatives can induce apoptosis in cancer cells. This property may extend to this compound, positioning it as a candidate for cancer therapy .
Case Studies and Research Findings
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other thienopyrimidine derivatives:
| Compound Name | ACC Inhibition | Antimicrobial Activity | Cancer Cell Viability |
|---|---|---|---|
| Compound A | Moderate | Yes | High |
| Compound B | High | Moderate | Moderate |
| Ethyl 4-(...) | High | Yes | Low |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Ethyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate?
- Methodology :
-
Step 1 : React a substituted thieno[2,3-d]pyrimidinone precursor (e.g., 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol) with chloroacetyl chloride to introduce the sulfanylacetyl group .
-
Step 2 : Couple the intermediate with ethyl 4-aminobenzoate via amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via and NMR .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (amide coupling) | Minimizes side reactions |
| Solvent | Dry DMF or THF | Enhances reaction efficiency |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Q. How is the compound structurally characterized?
- Analytical Techniques :
- NMR Spectroscopy : NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm). NMR confirms carbonyl (C=O, δ 165–175 ppm) and thioether (C-S, δ 40–50 ppm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 416.5) .
- X-ray Crystallography (if available): Resolves bond lengths/angles in the thienopyrimidine core and confirms stereoelectronic effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Approach :
- Catalyst Screening : Test palladium or copper catalysts for thiol-alkyne/amine coupling steps to improve efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and reaction time .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial activity (e.g., MIC values varying by >10 µg/mL) .
- Resolution Strategy :
- Standardized Assays : Re-evaluate using Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or SRB (sulforhodamine B) cytotoxicity assays .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to calibrate activity thresholds .
- Data Normalization : Adjust for batch-to-batch purity variations via HPLC quantification before testing .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase) or kinases. Prioritize binding poses with lowest ∆G values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
- QSAR Modeling : Coralate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using Hammett or Hansch parameters .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability in hepatic microsomes: How to validate?
- Experimental Design :
- Parallel Incubations : Test the compound alongside verapamil (high-clearance control) and propranolol (low-clearance control) in human/rat liver microsomes .
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate intrinsic clearance (CL) using the in vitro half-life method .
- CYP Inhibition Assays : Identify metabolizing enzymes via isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Key Structural and Functional Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
